1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-phenethylurea
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene synthesis involves various methods such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .Molecular Structure Analysis
The molecular structure of thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent by different scientists for the discovery of most active thiophene derivatives to the present scenario .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Palladium-catalyzed Synthesis
Research on palladium-catalyzed synthesis explores oxidative cyclization and methoxycarbonylation reactions, offering pathways to produce complex organic compounds with potential applications in drug synthesis and material science. The study by Gabriele et al. (2000) demonstrates the versatility of palladium-catalyzed reactions to create tetrahydrofurans, a class of compounds useful in various synthetic applications, which might be relevant for synthesizing or modifying compounds similar to "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-phenethylurea" (Gabriele et al., 2000).
Methylation and Alkoxycarbonylation
The methoxycarbonylation of alkynes catalyzed by palladium complexes, as studied by Magro et al. (2010), highlights methods for creating unsaturated esters and diesters. This research provides insights into carbon-carbon bond formation, which is crucial for the synthesis and modification of organic compounds, potentially including those with functionalities similar to "this compound" (Magro et al., 2010).
Methanol-to-Olefins Process
The methanol-to-olefins (MTO) process on acidic zeolites, explored by Wang et al. (2003), involves the conversion of methanol and dimethyl ether into hydrocarbons. This study is significant for understanding the reactivity of methoxy groups on solid acid catalysts, which may relate to the functional groups in "this compound" and their potential transformations (Wang et al., 2003).
Aromatization and Methylation Reactions
Studies on the aromatization of methanol and methylation of benzene over catalysts, such as those by Barthos et al. (2007), delve into the transformation of methanol into aromatic compounds. This research can inform on the synthesis and modification of aromatic compounds, potentially guiding the development of methodologies for compounds with structural similarities to "this compound" (Barthos et al., 2007).
Mechanism of Action
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-15(8-10-20-12-15)11-17-14(18)16-9-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGGGBFVIXDBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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